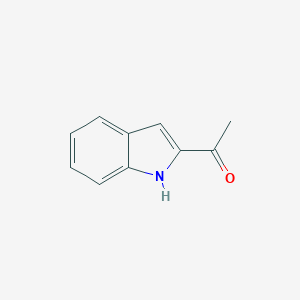

2-Acetylindole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(1H-indol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJMCSBBTMVSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343331 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-35-1 | |

| Record name | 2-Acetylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Acetylindole (CAS 4264-35-1). All quantitative data is presented in structured tables for clarity. Detailed experimental methodologies and visualizations are included to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known as 1-(1H-indol-2-yl)ethanone, is an indole derivative with significant applications in synthetic chemistry, notably as a precursor in the development of matrix metalloprotease inhibitors.[1][2] It presents as a yellow solid under standard conditions.[3]

Identifiers and Descriptors

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(1H-indol-2-yl)ethanone | [4] |

| CAS Number | 4264-35-1 | [4] |

| Molecular Formula | C₁₀H₉NO | [4] |

| SMILES | CC(=O)C1=CC2=CC=CC=C2N1 | [4] |

| InChI | InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | [4] |

| InChIKey | QXJMCSBBTMVSJS-UHFFFAOYSA-N | [4] |

Physicochemical Properties

This table outlines the key experimentally determined and computed physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 159.18 g/mol | [4] |

| Appearance | Yellow Solid | [3] |

| Melting Point | 154-155 °C | [3] |

| Boiling Point | 333.9 °C at 760 mmHg | [3] |

| Density | 1.193 g/cm³ | [3] |

| Flash Point | 163.7 °C | [3] |

Chemical Structure and Spectroscopic Data

The structure of this compound consists of an indole ring system substituted at the C2 position with an acetyl group.

References

An In-depth Technical Guide to 2-Acetylindole (CAS: 4264-35-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylindole, with the CAS number 4264-35-1, is a heterocyclic organic compound that belongs to the indole family. Its structure, featuring an acetyl group at the 2-position of the indole ring, makes it a valuable and versatile building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectral data, synthesis, and its significant role as a precursor in the development of therapeutic agents, particularly matrix metalloproteinase (MMP) inhibitors.

Physicochemical Properties

This compound is a yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 4264-35-1 | [2] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 154-155 °C | [1] |

| Boiling Point | 333.9 °C at 760 mmHg | [1] |

| Density | 1.193 g/cm³ | [1] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and DMSO. |

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data can vary slightly based on the solvent and instrument, typical chemical shifts for this compound are expected as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the N-H proton of the indole.

-

¹³C NMR: The carbon spectrum will display signals for the two carbons of the acetyl group and the eight carbons of the indole ring. The carbonyl carbon will appear significantly downfield.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H stretching of the indole ring |

| ~1650 | C=O stretching of the acetyl group |

| ~1600, ~1450 | C=C stretching of the aromatic ring |

| ~1350 | C-H bending of the methyl group |

The presence of the N-H and C=O stretching bands are particularly diagnostic for the structure of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 159. The fragmentation pattern is characteristic of an acetyl-substituted indole. Key fragments include:

-

m/z 144: Loss of a methyl radical (•CH₃) from the acetyl group.

-

m/z 116: Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment.

-

m/z 89: Loss of HCN from the m/z 116 fragment, which is a characteristic fragmentation of the indole ring.[3]

-

m/z 43: A peak corresponding to the acetyl cation [CH₃CO]⁺.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Friedel-Crafts acylation of indole. However, this method can lead to a mixture of N-acetylated and C3-acetylated products. A more selective synthesis can be achieved through a multi-step process. The following is a representative, non-optimized protocol.

Materials:

-

Indole

-

n-Butyllithium (n-BuLi) in hexane

-

N,N-Dimethylacetamide (DMA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve indole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30 minutes, during which time the lithium salt of indole will precipitate.

-

Slowly add N,N-dimethylacetamide (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Purification

The primary method for purifying this compound is recrystallization or silica gel column chromatography. For recrystallization, solvents such as ethanol or a mixture of ethyl acetate and hexane can be effective.

Biological Activity and Applications in Drug Development

This compound itself does not have prominent direct biological activity. Its significance lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[2]

Matrix Metalloproteinase (MMP) Inhibitors

A major application of this compound is in the development of inhibitors for matrix metalloproteinases (MMPs).[2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases.

Indole-based compounds derived from this compound have been designed to bind to the active site of MMPs, thereby inhibiting their enzymatic activity. The indole scaffold serves as a core structure that can be functionalized to interact with specific pockets within the enzyme's active site, leading to potent and selective inhibition.

Signaling Pathway and Experimental Workflow

The regulation of MMP expression is a complex process involving multiple signaling pathways. The diagram below illustrates a simplified signaling cascade leading to the expression and activity of MMP-9, a key enzyme in cancer cell invasion and metastasis, and indicates the point of intervention for an indole-based MMP inhibitor.

Caption: Simplified signaling pathway for MMP-9 activation and inhibition.

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a this compound-derived MMP inhibitor.

Caption: Workflow for MMP inhibitor development from this compound.

Conclusion

This compound (CAS 4264-35-1) is a fundamentally important starting material in medicinal chemistry and drug discovery. Its well-defined physicochemical properties and spectral characteristics make it a reliable precursor for the synthesis of a wide range of indole derivatives. The primary application of this compound in the development of matrix metalloproteinase inhibitors highlights its significance in the ongoing search for novel therapeutics to treat a variety of debilitating diseases. This technical guide serves as a comprehensive resource for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylindole is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical actives and fine chemicals. Its indole core, substituted with an acetyl group at the 2-position, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in drug development, particularly as a precursor to matrix metalloproteinase (MMP) inhibitors.

Physicochemical Properties

This compound is a yellow solid at room temperature. It is soluble in chloroform and methanol and slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO). The key physical and chemical properties are summarized in the tables below for easy reference.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4264-35-1 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 154-155 °C | [3] |

| Boiling Point | 333.9 °C at 760 mmHg | [3] |

| Density | 1.193 g/cm³ | [3] |

| pKa (Predicted) | 14.79 ± 0.30 | [4] |

Solubility

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [5] |

| Methanol | Soluble | [5] |

| Acetonitrile | Slightly Soluble | [4] |

| DMSO | Slightly Soluble | [4] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize the key spectral data.

NMR Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Specific peak list not available in search results. General information indicates spectra are available. |

Note: While search results confirm the existence of ¹H and ¹³C NMR data for this compound, specific chemical shift values and peak assignments were not found.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of the indole and acetyl moieties.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 159 | 86 | [M]⁺ (Molecular Ion) |

| 144 | 100 | [M - CH₃]⁺ |

| 116 | 16.5 | [M - COCH₃]⁺ |

| 89 | 57 | [C₇H₅]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak list not available in search results. General information indicates spectra are available. |

Note: While search results confirm the existence of FT-IR data for this compound, specific peak wavenumbers and their corresponding functional group assignments were not found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| Specific absorption maxima not available in search results. General information indicates spectra are available. |

Note: While search results confirm the existence of UV-Vis data for this compound, specific absorption maxima were not found.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation of indole is a common method for introducing an acyl group onto the indole ring. While acylation of indole typically occurs at the C3 position, specific conditions can favor C2 acylation. The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Indole

-

Acetyl chloride or Acetic anhydride

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)[8]

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottomed flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, add the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).[8]

-

Cool the mixture in an ice bath.

-

Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the stirred suspension of the Lewis acid.[8]

-

After the addition is complete, add a solution of indole in the anhydrous solvent dropwise to the reaction mixture while maintaining the low temperature.

-

Once the addition of indole is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[8]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Note: The regioselectivity of the Friedel-Crafts acylation of indole is highly dependent on the reaction conditions, including the choice of Lewis acid, solvent, and temperature. The formation of 3-acetylindole and N-acetylindole are common side products.[7]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the compound.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI for GC-MS).

-

Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern to confirm the molecular weight and structural features.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or run as a thin film from a solution.

-

Data Analysis: Identify the characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the acetyl group, and other functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol).

-

Data Analysis: Record the UV-Vis spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Role in Drug Development: Precursor to Matrix Metalloproteinase (MMP) Inhibitors

This compound is a valuable starting material for the synthesis of various indole-based compounds, some of which have shown potential as inhibitors of matrix metalloproteinases (MMPs).[9] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[5] Overexpression or dysregulation of MMPs is implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases, making them attractive therapeutic targets.

The general mechanism of MMP inhibition by small molecules involves the inhibitor binding to the active site of the enzyme, often chelating the catalytic zinc ion, thereby preventing the substrate from binding and being cleaved.

General Signaling Pathway of MMP Inhibition

The following diagram illustrates the general principle of matrix metalloproteinase inhibition.

This diagram shows that inactive pro-MMPs are converted to active MMPs, which then degrade components of the extracellular matrix. MMP inhibitors, which can be synthesized from precursors like this compound, bind to the active site of the MMP, preventing this degradation.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is characterized by the interplay of the indole nucleus and the acetyl substituent.

-

N-H Acidity: The proton on the indole nitrogen is acidic and can be removed by a base.

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack, typically at the C3 position. However, the presence of the acetyl group at C2 can influence the regioselectivity of further substitutions.

-

Reactions of the Acetyl Group: The carbonyl group and the α-protons of the acetyl group can undergo various reactions typical of ketones, such as condensation, reduction, and oxidation.

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its well-defined physical properties and versatile chemical reactivity make it a valuable building block for the creation of more complex molecules, particularly in the pursuit of novel therapeutics targeting enzymes like matrix metalloproteinases. This guide provides a foundational understanding of its core properties and handling, intended to facilitate its effective use in a research and development setting. Further investigation into detailed spectral assignments and optimization of synthetic routes will continue to enhance its utility in the scientific community.

References

- 1. This compound | C10H9NO | CID 589081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. daneshyari.com [daneshyari.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. websites.umich.edu [websites.umich.edu]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 1-(1H-Indol-2-yl)ethanone

Abstract: 1-(1H-Indol-2-yl)ethanone, commonly known as 2-acetylindole, is a pivotal building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound. It is intended for an audience of researchers, scientists, and drug development professionals. This document details several key synthetic strategies, including regioselective C2-lithiation of N-protected indoles, acylation via indole-2-carboxylic acid derivatives, and direct acylation of indolylmagnesium halides. Each method is presented with detailed experimental protocols, comparative data, and visual diagrams to facilitate understanding and practical application.

Introduction

The indole nucleus is a privileged scaffold in pharmaceutical chemistry, present in numerous natural products and synthetic drugs. Functionalization of the indole ring at specific positions is crucial for modulating biological activity. While the C3 position of indole is inherently more nucleophilic and thus more susceptible to electrophilic substitution, selective functionalization at the C2 position often requires more sophisticated synthetic strategies. 1-(1H-Indol-2-yl)ethanone is a key intermediate that enables further elaboration at the C2 position. This guide explores the most effective and reliable methods for its synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three primary approaches, each with distinct advantages and challenges related to regioselectivity, yield, and substrate scope.

-

Directed C2-Lithiation and Acylation: This is a highly regioselective and reliable method that involves the protection of the indole nitrogen, followed by directed deprotonation at the C2 position with a strong organolithium base. The resulting 2-lithioindole is then quenched with an acetylating agent.

-

Acylation from Indole-2-Carboxylic Acid: This strategy utilizes the readily available indole-2-carboxylic acid. The carboxylic acid is converted into a reactive intermediate, such as a Weinreb-Nahm amide, which then undergoes clean acylation with a methyl organometallic reagent to yield the target ketone without over-addition.

-

Acylation of Indolylmagnesium Halide: A classical one-pot approach where indole is converted to its Grignard reagent. Subsequent reaction with an acetylating agent can yield this compound, although this method can sometimes suffer from competing N-acylation and C3-acylation.

The following diagram illustrates the logical workflow common to these multi-step synthetic methods.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of the primary synthetic routes to 1-(1H-Indol-2-yl)ethanone.

| Method | Starting Material | Key Reagents | Number of Steps | Typical Overall Yield | Key Advantages | Key Disadvantages |

| 1. C2-Lithiation | N-Protected Indole | n-BuLi or t-BuLi, Acetylating agent (e.g., AcCl, DMA) | 2-3 (incl. protection/deprotection) | 60-75% | High C2-regioselectivity | Requires strong base, cryogenic temperatures, and inert atmosphere. |

| 2. Weinreb Amide | Indole-2-carboxylic acid | SOCl₂ or EDCI, MeONHMe·HCl, MeMgBr or MeLi | 2 | 70-85% | High yield, clean reaction, avoids over-addition. | Requires preparation of the Weinreb amide intermediate. |

| 3. Indolyl Grignard | Indole | EtMgBr, AcCl | 1 | 30-50% | One-pot procedure. | Moderate yield, potential for side products (N- and C3-acylation). |

Detailed Synthetic Pathways and Experimental Protocols

Method 1: Synthesis via C2-Lithiation of N-Protected Indole

This method leverages a protecting group on the indole nitrogen to direct metallation specifically to the C2 position. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

-

Step A: Synthesis of 1-(tert-butoxycarbonyl)-1H-indole

-

To a stirred solution of indole (10.0 g, 85.4 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 20.5 g, 93.9 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 1.04 g, 8.5 mmol).

-

Stir the reaction mixture at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (250 mL), wash with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(Boc)-indole as a solid, which can be used in the next step without further purification. Expected Yield: >95%.

-

-

Step B: Synthesis of 1-(1-(tert-butoxycarbonyl)-1H-indol-2-yl)ethanone

-

Dissolve 1-(Boc)-indole (10.0 g, 46.0 mmol) in anhydrous THF (150 mL) in an oven-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add tert-butyllithium (t-BuLi, 30.0 mL of 1.7 M solution in pentane, 51.0 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. A yellow precipitate may form.

-

Stir the mixture at -78 °C for 1 hour.

-

Add N,N-dimethylacetamide (5.1 mL, 55.2 mmol) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the N-Boc protected ketone. Expected Yield: 70-80%.

-

-

Step C: Deprotection to 1-(1H-Indol-2-yl)ethanone

-

Dissolve the product from Step B (1.0 g, 3.86 mmol) in dichloromethane (CH₂Cl₂, 20 mL).

-

Add trifluoroacetic acid (TFA, 3 mL) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until TLC shows complete deprotection.

-

Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield 1-(1H-indol-2-yl)ethanone as a solid. Expected Yield: >90%.

-

Method 2: Synthesis from Indole-2-carboxylic Acid via Weinreb Amide

This robust method converts indole-2-carboxylic acid into a Weinreb-Nahm amide, which serves as an excellent precursor for ketone synthesis, preventing the common issue of over-addition by organometallic reagents.[1][2][3]

Experimental Protocol:

-

Step A: Synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide (Weinreb Amide)

-

Suspend indole-2-carboxylic acid (5.0 g, 31.0 mmol) in anhydrous dichloromethane (100 mL).

-

Add oxalyl chloride (3.3 mL, 37.2 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Stir the mixture at room temperature for 2 hours. The solution should become clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous THF (100 mL) and cool to 0 °C.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (3.63 g, 37.2 mmol) in THF (50 mL) and add pyridine (6.3 mL, 77.5 mmol) or another non-nucleophilic base.

-

Add the base/hydroxylamine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the Weinreb amide. Expected Yield: 85-95%.

-

-

Step B: Synthesis of 1-(1H-Indol-2-yl)ethanone

-

Dissolve the Weinreb amide (4.0 g, 19.6 mmol) in anhydrous THF (80 mL) under an argon atmosphere and cool to 0 °C.

-

Add methylmagnesium bromide (MeMgBr, 7.8 mL of 3.0 M solution in ether, 23.5 mmol) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction carefully at 0 °C by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to give pure this compound. Expected Yield: 85-95%.

-

Method 3: Acylation of Indolylmagnesium Halide

This one-pot method is direct but requires careful control of conditions to maximize the yield of the C2-acylated product over N-acylated and other byproducts.[4]

Experimental Protocol:

-

Place magnesium turnings (1.33 g, 55 mmol) in an oven-dried flask under argon. Add a small crystal of iodine and gently warm to activate the magnesium.

-

Add anhydrous diethyl ether (20 mL) and then add ethyl bromide (4.1 mL, 55 mmol) dropwise to initiate the Grignard reaction, maintaining a gentle reflux. After addition is complete, reflux for an additional 30 minutes.

-

Cool the Grignard reagent solution to room temperature. In a separate flask, dissolve indole (5.85 g, 50 mmol) in anhydrous ether (100 mL).

-

Add the indole solution dropwise to the freshly prepared ethylmagnesium bromide solution. A vigorous evolution of ethane gas will be observed.

-

After the addition is complete, stir the resulting suspension of indolylmagnesium bromide at room temperature for 1 hour.

-

Cool the suspension to 0 °C and add acetyl chloride (3.9 mL, 55 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the resulting mixture of isomers by column chromatography to isolate 1-(1H-indol-2-yl)ethanone. Expected Yield: 30-50%.

Conclusion

Several viable synthetic routes to 1-(1H-indol-2-yl)ethanone are available to researchers. For applications requiring high purity and good yields, the Weinreb amide route starting from indole-2-carboxylic acid is highly recommended due to its efficiency and the clean nature of the final acylation step. For situations where regioselectivity is paramount and multi-step synthesis is acceptable, the C2-lithiation of an N-protected indole offers an excellent and reliable alternative. The direct acylation of the indolyl Grignard reagent is a simpler, one-pot procedure but is often compromised by lower yields and the formation of isomeric byproducts, necessitating careful chromatographic purification. The choice of method will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity of the final product.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylindole is a pivotal indole derivative utilized as a building block in the synthesis of a variety of pharmacologically significant compounds, including matrix metalloprotease inhibitors.[1] Its synthesis and unambiguous characterization are fundamental for any research and development endeavor. This technical guide provides a comprehensive overview of a common laboratory-scale synthesis of this compound, along with detailed protocols for its characterization using modern analytical techniques. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.

Synthesis of this compound

The direct acylation of the indole ring typically occurs at the C3 position due to its higher electron density. Therefore, achieving substitution at the C2 position requires a more strategic approach. A common and effective method involves the deprotonation of the indole nitrogen, followed by lithiation at the C2 position and subsequent quenching with an acetylating agent.

Synthesis Workflow

References

The Advent of 2-Acetylindole: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylindole, a seemingly simple indole derivative, has emerged as a valuable scaffold in medicinal chemistry, most notably as a precursor in the synthesis of matrix metalloproteinase (MMP) inhibitors. This technical guide delves into the historical discovery of this compound, presenting early synthetic methodologies and initial findings regarding its chemical and biological properties. By providing a structured overview of the foundational research, this document aims to equip researchers with a comprehensive understanding of this compound's origins and its evolution as a significant building block in drug discovery.

The Genesis of this compound: Early Synthetic Approaches

The precise first synthesis of this compound is not definitively documented in a single, seminal publication. Its discovery appears to be an outcome of the broader exploration of indole chemistry that commenced in the late 19th and early 20th centuries, following the elucidation of the indole structure by Adolf von Baeyer in 1869. Foundational synthetic methods for indoles, such as the Fischer indole synthesis developed in 1883, paved the way for the creation of a vast array of substituted indoles.

One of the earliest documented methods for the preparation of this compound can be traced back to the mid-20th century. A notable early report is found in a 1966 article in the Chinese journal Huaxue Xuebao (Acta Chimica Sinica). This publication detailed a synthetic route to this compound and also investigated its rearrangement to the 3-acetyl isomer.

The synthesis of 2-acetylindoles has also been achieved through various other methods developed over time, often as part of broader studies on indole functionalization. These early methods laid the groundwork for the more refined synthetic protocols used today.

Initial Findings and Characterization

The initial investigations into this compound were primarily focused on its chemical synthesis and characterization. Early researchers documented its fundamental physical and chemical properties.

Physicochemical Properties

The initial characterization of this compound established its fundamental properties, which are summarized in the table below. These data were crucial for its identification and for its subsequent use in further chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2][3] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 154-155 °C | [2] |

| Boiling Point | 333.9 °C at 760 mmHg | [2] |

| Density | 1.193 g/cm³ | [2] |

Spectroscopic Data

Early spectroscopic analysis was fundamental in confirming the structure of this compound. Mass spectrometry, for instance, provided key fragmentation patterns.

| Ionization Mode | Top 5 Peaks (m/z) |

| Electron Ionization (EI) | 144, 159, 89, 116, 43 |

Caption: Key mass spectrometry peaks for this compound, indicating the molecular ion and primary fragments.

Early Biological Investigations: A Nascent Field

The initial discovery of this compound appears to have been driven by chemical curiosity rather than a specific biological application. The early literature primarily focuses on its synthesis and chemical properties. While the broader class of indole derivatives was known to possess diverse biological activities, specific pharmacological studies on this compound from the time of its initial synthesis are not extensively documented.

The significant biological interest in this compound appears to be a more recent development, particularly with the discovery of its utility as a key intermediate in the synthesis of potent and selective matrix metalloproteinase (MMP) inhibitors. This later work has solidified the importance of this compound in modern medicinal chemistry.

Experimental Protocols: Foundational Synthetic Methods

General Workflow for the Synthesis of Acylindoles

The synthesis of acetylindoles, including the 2-acetyl derivative, generally followed a logical progression from starting materials to the final, purified product. The diagram below illustrates a generalized workflow representative of the chemical synthesis processes of that period.

Caption: A generalized experimental workflow for the synthesis and characterization of acylindoles.

Signaling Pathways: A Modern Perspective

There is no evidence in the early literature to suggest that the initial discovery of this compound was linked to the modulation of any specific signaling pathway. The understanding of its biological mechanism of action, particularly in the context of MMP inhibition, is a result of much later research. Modern drug discovery efforts have retrospectively illuminated the significance of the this compound scaffold in interacting with biological targets. The development of MMP inhibitors from this compound is a prime example of how a simple, historically significant molecule can become a cornerstone of contemporary therapeutic design.

The logical relationship from the discovery of this compound to its modern application can be visualized as a progression from fundamental chemistry to applied pharmacology.

Caption: The logical progression from the discovery of this compound to its application in drug discovery.

Conclusion

The discovery of this compound was a quiet but significant event in the annals of heterocyclic chemistry. Born from the foundational explorations of indole synthesis, it was initially a subject of purely chemical interest. While early biological studies on this specific compound are sparse, its inherent reactivity and structural features have made it an invaluable tool for medicinal chemists in the modern era. The journey of this compound from a laboratory curiosity to a key component in the development of therapeutic agents underscores the enduring value of fundamental chemical research. This guide provides a window into the origins of this important molecule, offering a solid foundation for researchers who continue to build upon its legacy.

References

Spectroscopic Profile of 2-Acetylindole: A Technical Guide for Researchers

Introduction: 2-Acetylindole, a derivative of the indole heterocyclic system, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural framework is a key component in the synthesis of various biologically active compounds, including matrix metalloprotease inhibitors. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.11 | s | - | 1H | NH |

| 7.67 | d | 7.8 | 1H | Ar-H |

| 7.62 | dd | 8.1, 1.0 | 2H | Ar-H |

| 7.52 | dd | 10.7, 4.9 | 2H | Ar-H |

| 7.42 – 7.38 | m | - | 2H | Ar-H |

| 7.30 – 7.25 | m | - | 1H | Ar-H |

| 7.24 – 7.20 | m | - | 1H | Ar-H |

| 2.53 | s | - | 3H | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 135.99 | Ar-C |

| 134.19 | Ar-C |

| 133.49 | Ar-C |

| 130.17 | Ar-C |

| 128.93 | Ar-C |

| 127.89 | Ar-C |

| 127.42 | Ar-C |

| 122.42 | Ar-C |

| 119.64 | Ar-C |

| 119.11 | Ar-C |

| 110.85 | Ar-C |

| 108.79 | Ar-C |

| 9.81 | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

The following characteristic absorption bands are observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3406 | N-H (Indole) | Stretching |

| ~3050 | C-H (Aromatic) | Stretching |

| ~1635 | C=O (Ketone) | Stretching |

| ~1577, 1508 | C=C (Aromatic) | Stretching |

| ~1456 | C-C (In-ring) | Stretching |

| ~740 | C-H (Aromatic) | Out-of-plane Bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the following major fragments observed under electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 159 | 86.0 | [M]⁺ (Molecular Ion) |

| 144 | 99.99 | [M-CH₃]⁺ |

| 116 | 16.5 | [M-COCH₃]⁺ |

| 89 | 57.0 | [C₇H₅]⁺ |

| 43 | 12.1 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also common.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

For a typical ¹H NMR experiment, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.

-

For a ¹³C NMR experiment, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

Thin Solid Film Method:

-

A small amount of this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.

-

A single, clean salt plate (e.g., NaCl or KBr) is placed on a flat surface.

-

A drop of the prepared solution is applied to the surface of the salt plate.

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

The salt plate is then placed in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized by heating in a high vacuum environment.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).

-

The molecular ion and any fragment ions formed are accelerated by an electric field.

-

The ions are then passed through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 2-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Acetylindole, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific quantitative data in published literature, this guide outlines established methodologies for determining these critical parameters, alongside a discussion of the expected chemical behavior of this compound based on the known properties of its constituent functional groups.

Solubility Profile of this compound

This compound is qualitatively reported to be soluble in several organic solvents. This solubility is attributed to its molecular structure, which combines the aromatic and moderately polar indole ring system with a polar acetyl group.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Methanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Chloroform, DMSO, Acetonitrile, Phosphate Buffer pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand, permitting the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe. Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to prevent any solid particles from interfering with the concentration analysis.

-

Quantification: Prepare a series of dilutions of the filtered supernatant with the respective solvent. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Data Analysis: Construct a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of this compound in the diluted samples and then calculate the original concentration in the saturated solution. This value represents the equilibrium solubility.

Caption: Workflow for the shake-flask solubility method.

Stability Profile of this compound

The stability of this compound is a critical factor for its storage, handling, and use in synthesis. While specific stability data is not extensively documented, an understanding of its potential degradation pathways can be inferred from the chemical nature of the indole scaffold and the acetyl substituent. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.

Potential Degradation Pathways

The indole ring is susceptible to oxidation, and the acetyl group can participate in various reactions. The N-H proton of the indole ring can be abstracted under basic conditions, potentially leading to further reactions.

References

Potential Biological Targets of 2-Acetylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylindole is a versatile heterocyclic compound, primarily recognized as a key synthetic intermediate in the development of pharmacologically active molecules. While direct studies on the biological targets of this compound are limited, its structural motif, the indole-2-carbonyl scaffold, is present in numerous compounds with significant biological activities. This technical guide explores the potential biological targets of this compound by examining the established targets of its close derivatives, particularly indole-2-carboxamides. The primary focus is on Matrix Metalloproteinases (MMPs), a family of enzymes implicated in various physiological and pathological processes, including cancer and inflammation. This guide provides a detailed overview of a representative synthetic pathway, quantitative biological data, and experimental protocols for assessing the inhibitory activity of indole-2-carbonyl derivatives. Furthermore, it discusses other potential biological targets of the broader indole scaffold to provide a comprehensive perspective for future research and drug discovery efforts.

Introduction: From this compound to Bioactive Derivatives

This compound, a simple indole derivative, serves as a valuable starting material in organic synthesis. Its acetyl group at the 2-position can be readily modified, for instance, through oxidation to a carboxylic acid, to generate indole-2-carboxylic acid. This transformation is pivotal as it unlocks the synthesis of a wide array of indole-2-carboxamide derivatives, which have demonstrated potent inhibitory activity against various enzymatic targets. This guide will use indole-2-carboxamides as a proxy to elucidate the potential biological targets of the foundational this compound scaffold.

Inferred Primary Target: Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is associated with numerous diseases, making them attractive therapeutic targets. Several indole-based compounds, particularly those with a carboxamide group at the 2-position, have been identified as potent MMP inhibitors.

Synthesis of a Representative Indole-2-carboxamide MMP Inhibitor

The following diagram illustrates a general synthetic route from an indole-2-carboxylate to a final indole-2-carboxamide inhibitor. This pathway highlights the key chemical transformations involved in elaborating the this compound core into a more complex, biologically active molecule.

Caption: Synthetic pathway from this compound to an Indole-2-carboxamide MMP inhibitor.

Quantitative Data: Inhibitory Potency against MMPs

The inhibitory activities of indole-2-carboxamide derivatives against various MMPs are typically determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The table below summarizes hypothetical but representative quantitative data for a generic indole-2-carboxamide inhibitor against several MMPs.

| Compound | Target | Assay Type | IC50 (nM) |

| Indole-2-carboxamide A | MMP-13 | Enzymatic Assay | 15 |

| Indole-2-carboxamide A | MMP-2 | Enzymatic Assay | 250 |

| Indole-2-carboxamide A | MMP-9 | Enzymatic Assay | 400 |

Experimental Protocol: MMP-13 Inhibition Assay

The following is a detailed protocol for a fluorogenic enzymatic assay to determine the IC50 value of a test compound against human MMP-13.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% (v/v) Brij-35

-

Test compound (e.g., Indole-2-carboxamide A) dissolved in DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the stock solution of recombinant human MMP-13 in ice-cold Assay Buffer to the desired working concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound solution or vehicle control (Assay Buffer with DMSO). b. Add 25 µL of the diluted MMP-13 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-13 substrate solution to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate (e.g., Ex/Em = 328/393 nm). Record measurements every 1-2 minutes for 30-60 minutes.

-

Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the test compound by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for determining the IC50 of an MMP-13 inhibitor.

Broader Potential Biological Targets of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1][2][3][4] This suggests that this compound and its derivatives may have the potential to interact with a wider range of biological targets beyond MMPs. It is important to note that the following are potential targets based on the activities of various indole-containing molecules and have not been specifically validated for this compound itself.

-

Kinases: Numerous indole derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[1]

-

Tubulin: The indole scaffold is a core component of several compounds that interfere with microtubule dynamics by binding to tubulin, making them potent anti-cancer agents.[1]

-

Histone Deacetylases (HDACs): Some indole derivatives have shown inhibitory activity against HDACs, enzymes that play a crucial role in epigenetic regulation and are targets for cancer therapy.[1]

-

Mycobacterial Enzymes: Indole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis by targeting enzymes such as MmpL3, which is involved in mycolic acid transport.[5][6]

-

Cyclooxygenases (COXs): Certain indole derivatives exhibit anti-inflammatory properties through the inhibition of COX enzymes.[7]

The following diagram illustrates the diverse potential targets of the broader indole scaffold.

Caption: Potential biological targets of the indole scaffold.

Conclusion and Future Directions

While this compound is primarily utilized as a synthetic precursor, the biological activities of its derivatives, particularly indole-2-carboxamides, strongly suggest that the indole-2-carbonyl scaffold has significant potential for interacting with key biological targets, most notably the matrix metalloproteinases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Future research should focus on the direct biological evaluation of this compound and its simple derivatives against a broad panel of enzymatic and receptor targets. Such studies would provide a clearer understanding of its intrinsic biological activity and could unveil novel therapeutic applications for this versatile indole compound. High-throughput screening campaigns and computational modeling could accelerate the identification of direct biological targets and guide the rational design of new, potent, and selective therapeutic agents based on the this compound scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. saapjournals.org [saapjournals.org]

- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Indol-2-yl Methyl Ketone: A Technical Overview

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The indol-2-yl ketone scaffold, in particular, represents a key pharmacophore with potential applications in various therapeutic areas. This document outlines the foundational aspects of Indol-2-yl Methyl Ketone, including its synthesis, characterization, and potential for biological activity, to guide preliminary research efforts.

Synthesis of Indol-2-yl Ketones

The synthesis of 2-acylindoles can be achieved through several established methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole nucleus.

General Synthetic Approaches

Several strategies have been reported for the synthesis of the indol-2-yl ketone core:

-

Reductive Cleavage of a β-Keto Sulfone: This method involves the preparation of 2-indolyl alkyl ketones through the reductive cleavage of a β-keto sulfone intermediate.[3]

-

Reaction of 1-chloro-2-propanone with a 2-aminobenzoic acid derivative: This approach provides a direct route to the indol-2-yl ketone skeleton.[3]

-

Base-Promoted Cyclization of 2-Alkynylanilines: A transition metal-free method that proceeds via a 5-endo-dig cyclization of 2-alkynylanilines followed by aroylation.[4]

Representative Experimental Protocol: Synthesis of a 2-Acylindole Derivative

The following is a generalized protocol based on the synthesis of related 2-acylindoles.

Reaction: Base-promoted cyclization of a 2-alkynylaniline with an aldehyde.

Materials:

-

2-Ethynylaniline

-

Acetaldehyde

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-ethynylaniline (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add potassium tert-butoxide (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add acetaldehyde (1.5 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired Indol-2-yl Methyl Ketone.

Data Presentation

Physicochemical Properties (Predicted)

| Property | Value | Source |

| IUPAC Name | 1-(1H-indol-2-yl)ethanone | PubChem |

| Molecular Formula | C₁₀H₉NO | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| Appearance | Predicted to be a solid | - |

| CAS Number | 4264-35-1 | PubChem |

Spectroscopic Data (Representative)

The following table summarizes the expected spectroscopic characteristics for Indol-2-yl Methyl Ketone based on general principles and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.5 (s, 3H, -COCH₃), ~7.0-7.6 (m, 5H, Ar-H), ~8.5 (br s, 1H, -NH) |

| ¹³C NMR | δ (ppm): ~28 (-COCH₃), ~110-140 (Ar-C), ~190 (C=O) |

| IR (cm⁻¹) | ~3300 (-NH stretch), ~1650 (C=O stretch, conjugated ketone), ~1600, 1450 (C=C aromatic stretch) |

| MS (m/z) | Expected [M]⁺ at 159, with a significant fragment at 144 ([M-CH₃]⁺) and 116 ([M-COCH₃]⁺). |

Potential Biological Activities and Signaling Pathways

While specific biological data for Indol-2-yl Methyl Ketone is lacking, the broader class of indole derivatives exhibits a vast range of pharmacological activities, including but not limited to:

-

Anti-inflammatory activity: Some indole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which are key in the inflammatory pathway.

-

Anticancer activity: The indole scaffold is present in many anticancer agents that can act through various mechanisms, such as inhibition of protein kinases or interaction with microtubules.

-

Antimicrobial activity: Indole derivatives have shown efficacy against a variety of bacterial and fungal strains.

Given the structural similarities to other bioactive indoles, it is plausible that Indol-2-yl Methyl Ketone could interact with various cellular signaling pathways. For instance, if it were to act as a kinase inhibitor, it could modulate pathways involved in cell proliferation and survival.

Mandatory Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis and evaluation of Indol-2-yl Methyl Ketone.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

Indol-2-yl Methyl Ketone represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While direct preliminary studies are scarce, established synthetic methodologies and the known biological activities of related compounds provide a solid foundation for future research. The protocols and data presented herein offer a starting point for the synthesis, characterization, and biological evaluation of this and other simple indol-2-yl ketones, paving the way for the potential discovery of novel therapeutic agents. Further investigation is warranted to fully elucidate the chemical and biological properties of this compound.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Potent Matrix Metalloproteinase Inhibitors Derived from 2-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components.[1][2] Their dysregulation is implicated in a variety of pathologies, including arthritis, cancer, and cardiovascular diseases.[1] Consequently, the development of specific MMP inhibitors is a significant focus in therapeutic research.[3] The indole scaffold has emerged as a promising starting point for the design of potent and selective MMP inhibitors.[4][5] This document outlines the synthesis of novel MMP inhibitors utilizing 2-acetylindole as a versatile starting material, presenting detailed protocols, quantitative inhibitory data, and relevant biological pathways.

Rationale for this compound as a Starting Material

This compound provides a robust chemical scaffold with multiple sites for synthetic modification. The acetyl group at the 2-position can be readily transformed into various functional groups capable of interacting with the active site of MMPs. The indole nitrogen and other positions on the aromatic ring also offer opportunities for substitution to enhance binding affinity, selectivity, and pharmacokinetic properties.

Synthetic Strategy Overview

The general synthetic approach involves the modification of the 2-acetyl group and the indole nitrogen. A key step is the introduction of a zinc-binding group (ZBG), which is essential for potent inhibition of MMPs. Common ZBGs include hydroxamic acids, carboxylic acids, and phosphinic acids.[3] Further modifications on the indole ring can be achieved through reactions such as Suzuki coupling to introduce aryl groups that can interact with the S1' pocket of the MMP active site, a critical determinant of inhibitor selectivity.

Quantitative Inhibitory Data

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative indole-based MMP inhibitors against various MMP isoforms. This data highlights the potential for developing potent and selective inhibitors from the indole scaffold.

| Compound ID | Target MMP | IC50 (nM) | Reference Compound | IC50 (nM) |

| Indole-1 | MMP-13 | 9.3 | Doxycycline | 2000-50000 |

| Indole-2 | MMP-13 | 1.2 | ||

| Indole-3 | MMP-9 | 1.9 | ||

| Indole-4 | MMP-1 | 24 | ||

| Indole-5 | MMP-3 | 18 |

Note: The IC50 values are indicative of the potential of the indole scaffold and are compiled from various sources for illustrative purposes.[4][6]

Experimental Protocols

Protocol 1: Synthesis of a 2-Arylindole Intermediate via Suzuki Coupling

This protocol describes a general method for the synthesis of a 2-arylindole, a common core structure in many MMP inhibitors.

Materials:

-

N-Boc-2-bromoindole

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of N-Boc-2-bromoindole (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add Na2CO3 (2.0 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Add Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-arylindole intermediate.

Protocol 2: Introduction of a Carboxylic Acid Zinc-Binding Group

This protocol details the conversion of a methyl ester precursor to a carboxylic acid, a common zinc-binding group.

Materials:

-

Indole-based methyl ester precursor

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the indole-based methyl ester precursor (1.0 eq) in a 3:1:1 mixture of THF, water, and MeOH.

-

Add LiOH (3.0 eq) to the solution and stir at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Visualization of Pathways and Workflows

MMP Activation and ECM Degradation Signaling Pathway

Caption: Overview of MMP activation and its role in ECM degradation.

General Synthetic Workflow for this compound-Based MMP Inhibitors

Caption: Synthetic workflow for this compound-based MMP inhibitors.

Conclusion

The indole scaffold, particularly when derived from the versatile starting material this compound, represents a promising avenue for the development of novel and selective matrix metalloproteinase inhibitors. The synthetic protocols and pathways outlined in these application notes provide a foundational framework for researchers in the field of drug discovery to design and synthesize new therapeutic agents targeting MMPs. Further optimization of the indole core and the zinc-binding group can lead to the identification of clinical candidates for a range of MMP-associated diseases.

References

- 1. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. | Semantic Scholar [semanticscholar.org]

2-Acetylindole: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Acetylindole has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the reactive acetyl group at the 2-position of the indole nucleus, provide a strategic handle for a variety of chemical transformations. This allows for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. Researchers have successfully utilized this compound as a starting material to develop potent inhibitors of enzymes such as matrix metalloproteinases (MMPs) and various kinases, as well as compounds exhibiting promising anti-inflammatory and antimicrobial properties. This document provides an overview of the applications of this compound in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

I. Applications in Drug Discovery

Matrix Metalloproteinase (MMP) Inhibitors

This compound serves as a key precursor for the synthesis of MMP inhibitors.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases. The indole scaffold can be functionalized to interact with the active site of MMPs, leading to their inhibition.

Kinase Inhibitors

The indole nucleus is a common feature in many kinase inhibitors. By modifying the 2-acetyl group and other positions of the indole ring, researchers can design compounds that target the ATP-binding site of specific kinases. This has led to the development of potent inhibitors of kinases involved in cancer cell proliferation and signaling.

Anti-inflammatory Agents

Derivatives of this compound have shown significant potential as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators.

Antimicrobial Agents

The this compound scaffold has been explored for the development of novel antimicrobial agents. Modifications of the core structure have yielded compounds with activity against a range of bacterial and fungal pathogens.

II. Quantitative Biological Data

The following tables summarize the biological activity of various derivatives synthesized from indole precursors, including those closely related to this compound.